
Ramipril
Overview
Description
Ramipril is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, introduced in the 1980s for hypertension and cardiovascular risk reduction. As a prodrug, it undergoes hepatic hydrolysis to form its active metabolite, ramiprilat, which binds with high affinity to ACE, inhibiting the conversion of angiotensin I to angiotensin II . Key pharmacokinetic features include:
- Protein binding: 73% for this compound and 56% for ramiprilat .
- Tissue distribution: High concentrations in the liver, kidneys, and lungs .
- Absorption: Passive intestinal absorption, independent of peptide transporters, distinguishing it from other ACE inhibitors like captopril .
Clinically, this compound is used for hypertension, heart failure, post-myocardial infarction (MI) management, and nephropathy. Its benefits extend beyond blood pressure (BP) control, including organ protection via reduced angiotensin II-mediated fibrosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ramipril involves the reaction of (s,s,s)-2-azobicyclo[3,3,0]octane-3-carboxylic acid derivative with N-[1-(s)-ethoxycarbonyl-3-phenylpropyl]-L-alanine under the action of a condensation reagent . The process includes catalytic hydrogenation deprotection and purification steps to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to minimize impurities and achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ramipril undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, this compound is hydrolyzed in the liver to its active form, ramiprilat .
Common Reagents and Conditions: The hydrolysis of this compound to ramiprilat involves enzymatic saponification by esterases in the liver . The reaction conditions typically include a physiological pH and the presence of specific enzymes.
Major Products Formed: The primary product formed from the hydrolysis of this compound is ramiprilat, which is the active metabolite responsible for the drug’s therapeutic effects .
Scientific Research Applications
FDA-Approved Indications
- Hypertension :
- Heart Failure :
- Cardiovascular Risk Reduction :
Off-Label Uses
- Acute Myocardial Infarction :
- Chronic Kidney Disease :
- COVID-19 :
Long-Term Survival Benefits
A significant study indicated that this compound extends life expectancy by an average of 14.5 months compared to placebo in patients with a history of cardiovascular events or conditions such as diabetes and heart failure. The median survival time was reported as 9.6 years for the this compound group versus 8.3 years for placebo .
Cardiovascular Outcomes in Diabetic Patients
In diabetic populations, this compound has been shown to reduce the risk of cardiovascular events significantly. A study found that it lowered the combined primary outcome by 25%, including reductions in myocardial infarction by 22% and stroke by 33% .
Summary of Key Findings
Mechanism of Action
Ramipril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, this compound decreases the breakdown of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
ACE Inhibitors
- Aliskiren: A direct renin inhibitor, aliskiren demonstrated slightly superior BP reduction compared to ramipril monotherapy. However, this compound has proven cardiovascular (CV) benefits in high-risk populations (e.g., HOPE trial), whereas aliskiren lacks equivalent outcome data .
Angiotensin Receptor Blockers (ARBs)
- Telmisartan: The ONTARGET trial found comparable efficacy between this compound and telmisartan in reducing CV death, MI, or stroke (16.5% vs. 16.7%). However, telmisartan had superior 24-hour BP control (-3.7 mmHg systolic) but a non-significant trend toward higher MI risk (7% increase), leading to FDA rejection of its first-line use in high-risk patients .
Calcium Channel Blockers (CCBs)
- Verapamil: In chronotherapy for hypertension, verapamil and this compound showed equivalent BP reduction (mean BP: 135.2 ± 12.6 vs. 134.6 ± 11.2 mmHg) .
- S-Amlodipine : In head-to-head trials, S-amlodipine (2.5–5 mg) demonstrated better tolerability (lower peripheral edema risk) and marginally superior efficacy to this compound .
Diuretics and Combination Therapies
- Hydrochlorothiazide (HCTZ) : A fixed-dose combination (FDC) of this compound/HCTZ (10/25 mg) achieved greater systolic BP reduction (-24.1 mmHg) than 10/12.5 mg (-18.2 mmHg), though higher-dose adherence was lower (92.4% vs. 89.1%) .
- Canrenone (aldosterone antagonist): this compound/canrenone reduced atrial fibrillation (AF) recurrence more effectively than this compound/HCTZ (13% vs. 31%) in hypertensive diabetics, independent of BP control .
Key Clinical Trials and Outcomes
Mechanistic Distinctions
Biological Activity
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in clinical practice for the management of hypertension, heart failure, and to reduce cardiovascular risk. As a prodrug, it is metabolized to its active form, ramiprilat, which exhibits potent ACE inhibition. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.
This compound functions primarily by inhibiting the activity of ACE, leading to decreased conversion of angiotensin I to angiotensin II. This results in:
- Decreased vasoconstriction : Lower levels of angiotensin II lead to vasodilation, reducing blood pressure.
- Reduced aldosterone secretion : This decreases sodium and water retention, further aiding in blood pressure reduction.
- Cardiovascular protection : By mitigating the effects of angiotensin II, this compound decreases inflammation and oxidative stress associated with cardiovascular diseases .
Pharmacokinetics
- Absorption : this compound is absorbed at a rate of 50-60%, with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism : It is primarily metabolized in the liver to ramiprilat, which has approximately six times the ACE inhibitory activity compared to this compound.
- Elimination : The elimination half-life of ramiprilat is about 13 hours, allowing for once-daily dosing in most cases .
Cardiovascular Outcomes
Numerous studies have demonstrated the long-term benefits of this compound on cardiovascular health:
- A significant study indicated that this compound reduced total mortality by 24%, myocardial infarction by 22%, and stroke by 33% among high-risk patients .
- In patients with diabetes and hypertension, this compound was shown to improve life expectancy significantly compared to placebo (32.1 months vs. 5.0 months) over a 15-year follow-up period .
Case Studies
- AIRE Study :
- RAMIC Trial :
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been documented:
- Cough : Approximately 12% of patients experience a persistent cough, leading to discontinuation in about 4% of cases .
- Hepatotoxicity : Rare instances of liver injury associated with this compound have been reported; monitoring liver function may be warranted in long-term users .
Summary Table of Clinical Findings
Study/Trial | Population | Key Findings | Duration |
---|---|---|---|
AIRE Study | Post-MI patients | Reduced total mortality by 24%, improved heart failure rates | Long-term |
Long-term Study | Diabetic patients | Increased life expectancy (32.1 months vs. 5.0 months) | 15 years |
RAMIC Trial | COVID-19 patients | Potential reduction in ICU admissions and mortality | 14 days |
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms by which Ramipril exerts its angiotensin-converting enzyme (ACE) inhibition, and how can these be experimentally validated?
- Methodological Answer : Use in vitro enzymatic assays with purified ACE to measure inhibition kinetics (e.g., IC50 values). Pair this with molecular docking simulations to analyze this compound’s binding affinity to ACE domains. Validate findings via comparative studies with other ACE inhibitors like captopril, referencing protocols from controlled trials .
Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s efficacy in hypertension management while controlling for covariates like renal function?
- Methodological Answer : Stratify participants by baseline glomerular filtration rate (GFR) and serum creatinine levels. Use block randomization to ensure balanced allocation. Define primary endpoints (e.g., blood pressure reduction) and secondary endpoints (e.g., renal biomarkers). Follow CONSORT guidelines for reporting, as exemplified in ACE inhibitor trials .
Q. What ethical considerations are critical when enrolling human subjects in this compound trials, particularly for vulnerable populations (e.g., elderly patients with comorbidities)?
- Methodological Answer : Implement rigorous informed consent protocols, emphasizing risks of hyperkalemia or renal impairment. Adhere to NIH or WHO ethical guidelines for clinical trials, including independent review board oversight. Document exclusion criteria (e.g., severe renal stenosis) to mitigate adverse events .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound across different experimental models?
- Methodological Answer : Standardize dosing regimens and bioanalytical methods (e.g., HPLC for plasma concentration measurements). Report detailed protocols for animal models, including species-specific metabolic pathways. Cross-validate results with human pharmacokinetic data from Phase I trials .
Advanced Research Questions
Q. How can contradictions in existing data on this compound’s renoprotective effects be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of RCTs, stratifying by patient subgroups (e.g., diabetic vs. non-diabetic nephropathy). Use sensitivity analyses to assess heterogeneity sources (e.g., dosage variations, follow-up duration). Apply GRADE criteria to evaluate evidence quality, referencing methodologies from landmark ACE inhibitor studies .
Q. What statistical approaches are optimal for analyzing longitudinal data on this compound’s dose-response relationships in chronic heart failure?
- Methodological Answer : Employ mixed-effects models to account for repeated measures and inter-individual variability. Use covariate-adjusted Cox proportional hazards models for time-to-event endpoints (e.g., hospitalization rates). Ensure statistical power calculations align with FDA guidelines for cardiovascular trials .
Q. What methodological considerations are essential when translating preclinical findings on this compound’s neuroprotective effects to human trials?
- Methodological Answer : Validate animal model relevance (e.g., stroke-prone hypertensive rats) using translational biomarkers like cerebral blood flow imaging. Design Phase II trials with adaptive endpoints, incorporating PET/MRI to monitor neurovascular outcomes. Address interspecies pharmacokinetic differences via allometric scaling .
Q. How can genetic polymorphisms affecting this compound metabolism be integrated into pharmacogenomic studies?
- Methodological Answer : Perform genome-wide association studies (GWAS) in cohorts with pharmacokinetic data, focusing on CYP450 isoforms (e.g., CYP2C9). Use Mendelian randomization to infer causal relationships between genetic variants and drug efficacy. Replicate findings in diverse populations to avoid bias .
Q. What strategies mitigate bias in patient-reported outcome measures (PROMs) for this compound trials evaluating quality of life in heart failure?
- Methodological Answer : Validate PROMs using Rasch analysis to ensure unidimensionality. Implement electronic data capture systems to minimize recall bias. Conduct cognitive interviews with patients to refine survey items, avoiding ambiguous terminology .
Q. How can meta-regression techniques clarify the impact of this compound on mortality reduction in post-myocardial infarction patients?
- Methodological Answer : Pool individual participant data from registries and RCTs. Use meta-regression to adjust for confounders (e.g., concomitant beta-blocker use). Apply funnel plots and Egger’s test to assess publication bias, following PRISMA-IPD guidelines .
Q. Methodological Tables
Q. Key Considerations
- Data Precision : Report numerical data to reflect instrument precision (e.g., serum creatinine to 0.1 mg/dL) .
- Reproducibility : Document experimental protocols exhaustively, including solvent purity and reaction conditions .
- Ethical Compliance : Align trial designs with NIH/WHO standards for vulnerable populations .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-JBDAPHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023551 | |
Record name | Ramipril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L | |
Record name | SID49664947 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ramipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramipril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ramipril inhibits the RAAS system by binding to and inhibiting ACE thereby preventing the conversion of angiotensin I to angiotensin II. As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs. AT1R mediates vasoconstriction, inflammation, fibrosis, and oxidative stress through a variety of signaling pathways. These include Gq coupling to the inositol triphosphate pathway, activation of phospholipases C, A2, and D which contribute to eicosanoid production, activation of Ca2+-dependent and MAP kinases, Gi and G12/13, and eventual activation of the Jak/STAT pathway leading to cell growth and production of extracellular matrix components. AT1R activation also leads to increased activity of membrane-bound NADH/NADPH oxidase which contributes to production of reactive oxygen species. Decreased activation of this receptor mediates the renoprotective, antihypertensive, and cardioprotective effects of ramipril by reducing inflammation and vasoconstriction. AT2R acts in opposition to the effects of AT1R by activating phosphotyrosine phosphatases which inhibit MAP kinases, inhibiting Ca2+ channel opening, and stimulating cGMP and nitric oxide production leading to vasodilation. These counteracting effects are shared by the Mas receptor which is activated by Ang(1-7), a subtype of angiotensin produced by plasma esterases from AngI or by ACE2 from AngII produced through a secondary pathway by tonin and cathepsin G. Ang(1-7) also activates AT2R although the bulk of its effect is mediated by MasR. ACE is also responsible for the breakdown of bradykinin. The resulting buildup of bradykinin due to ACE inhibition is thought to mediate the characteristic dry-cough as a side effect of ACE inhibitor medications. | |
Record name | Ramipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Felty needles from ether, White crystalline solid | |
CAS No. |
87333-19-5 | |
Record name | Ramipril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87333-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramipril [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ramipril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ramipril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ramipril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMIPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35JN3I7SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ramipril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109 °C, MP: 105-112 °C | |
Record name | Ramipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramipril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ramipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.